molecular formula C20H40N2O2 B4030440 N,N,N',N'-tetrakis(2-methylpropyl)butanediamide CAS No. 14288-01-8

N,N,N',N'-tetrakis(2-methylpropyl)butanediamide

Cat. No.: B4030440
CAS No.: 14288-01-8
M. Wt: 340.5 g/mol
InChI Key: VFFOWNMEDXOXLZ-UHFFFAOYSA-N
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Description

The latter, a propanediamide derivative with four 2-methylpropyl (isobutyl) substituents, has a molecular formula of C₁₉H₃₈N₂O₂, a molecular weight of 326.52 g/mol, and notable physicochemical properties:

  • Boiling Point: 429.2°C at 760 mmHg
  • Density: 0.926 g/cm³
  • LogP (XLogP3): 4.7 (indicating high lipophilicity)
  • Topological Polar Surface Area (TPSA): 40.6 Ų .

This compound is referenced in studies on energy storage and environmental science, suggesting roles in materials chemistry or catalysis . Its structural uniqueness lies in the branched alkyl substituents, which enhance solubility in nonpolar solvents and influence coordination chemistry.

Properties

IUPAC Name

N,N,N',N'-tetrakis(2-methylpropyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40N2O2/c1-15(2)11-21(12-16(3)4)19(23)9-10-20(24)22(13-17(5)6)14-18(7)8/h15-18H,9-14H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFOWNMEDXOXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)CCC(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201230816
Record name N1,N1,N4,N4-Tetrakis(2-methylpropyl)butanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14288-01-8
Record name N1,N1,N4,N4-Tetrakis(2-methylpropyl)butanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14288-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N1,N4,N4-Tetrakis(2-methylpropyl)butanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-tetrakis(2-methylpropyl)butanediamide typically involves the reaction of butanediamine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Butanediamine+4Isobutyryl chlorideN,N,N’,N’-tetrakis(2-methylpropyl)butanediamide+4HCl\text{Butanediamine} + 4 \text{Isobutyryl chloride} \rightarrow \text{N,N,N',N'-tetrakis(2-methylpropyl)butanediamide} + 4 \text{HCl} Butanediamine+4Isobutyryl chloride→N,N,N’,N’-tetrakis(2-methylpropyl)butanediamide+4HCl

Industrial Production Methods

In an industrial setting, the production of N,N,N’,N’-tetrakis(2-methylpropyl)butanediamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-tetrakis(2-methylpropyl)butanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The amide groups can participate in nucleophilic substitution reactions with reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Amines or alcohols.

    Substitution: N-alkylated derivatives.

Scientific Research Applications

N,N,N’,N’-tetrakis(2-methylpropyl)butanediamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.

    Industry: Utilized in the synthesis of specialty polymers and as a stabilizer in certain chemical formulations.

Mechanism of Action

The mechanism by which N,N,N’,N’-tetrakis(2-methylpropyl)butanediamide exerts its effects is primarily through its ability to form stable complexes with metal ions and other molecules. The amide groups can coordinate with metal ions, facilitating various catalytic and biochemical processes. The compound’s unique structure allows it to interact with specific molecular targets, influencing pathways involved in catalysis and molecular recognition.

Comparison with Similar Compounds

Table 1: Key Attributes of Selected Diamides

Compound Name Backbone Substituents Molecular Formula MW (g/mol) Key Properties/Applications References
N,N,N',N'-tetrakis(2-methylpropyl)propanediamide Propanediamide Four 2-methylpropyl C₁₉H₃₈N₂O₂ 326.52 High lipophilicity; energy/environmental applications
N,N,N',N'-tetrakis(2-methoxyethyl)propanediamide Propanediamide Four 2-methoxyethyl C₁₅H₃₀N₂O₆ 334.41 Polar (TPSA: 86.6 Ų); metal ion chelation, drug design
N,N'-bis(3-methoxypropyl)butanediamide Butanediamide Two 3-methoxypropyl C₁₆H₃₂N₂O₄ 316.44 Coordination chemistry; enzyme interactions
N,N'-bis(pyridin-3-yl)butanediamide Butanediamide Two pyridin-3-yl C₁₆H₁₆N₄O₂ 296.33 Enzyme inhibition; enhanced binding affinity vs. pyridin-2-yl analogs
Thiodicarbonic diamide (tetrakis(2-methylpropyl)) Thiodicarbonic Four 2-methylpropyl C₁₈H₃₆N₂S₃ 392.68 Vulcanizing agent in rubber manufacturing

Substituent Effects on Physicochemical Properties

  • Alkyl vs. Methoxy Groups : The 2-methylpropyl groups in confer high hydrophobicity (LogP 4.7), whereas methoxyethyl substituents in increase polarity (TPSA 86.6 Ų), enhancing water solubility and metal-binding capacity.
  • Aromatic vs.

Research Findings and Mechanistic Insights

  • Enzyme Interactions : N,N'-bis(pyridin-3-yl)butanediamide exhibits higher enzyme-binding affinity than positional isomers (e.g., pyridin-2-yl), attributed to optimized steric and electronic interactions.
  • Metal Chelation : Methoxyethyl-substituted propanediamide forms stable complexes with transition metals (e.g., Cu²⁺), enabling applications in catalysis and environmental remediation.
  • Thermal Stability : Branched alkyl chains in contribute to high boiling points (~429°C), advantageous for high-temperature processes.

Biological Activity

N,N,N',N'-tetrakis(2-methylpropyl)butanediamide is a compound of interest due to its unique structural characteristics and potential biological activities. This review synthesizes existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H34N2O2, with a molecular weight of 282.46 g/mol. The compound features four 2-methylpropyl groups attached to a butanediamide backbone, contributing to its lipophilicity and potential interactions with biological membranes.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures may exhibit various biological activities, including:

  • Enzyme Inhibition : Compounds containing amide functionalities are often explored for their ability to inhibit proteolytic enzymes. For instance, studies on related compounds have shown that they can inhibit the activity of matrix metalloproteinases (MMPs), which are implicated in various disease processes including cancer and inflammation .
  • Cellular Interaction : The lipophilic nature of this compound suggests it may interact with cell membranes, potentially affecting membrane fluidity and permeability, which can influence cellular signaling pathways.

Case Studies

  • Antitumor Activity : A study involving a structurally similar compound demonstrated significant inhibition of tumor growth in xenograft models by targeting MMPs involved in tumor invasion and metastasis .
  • Venom Neutralization : Research into small molecules for snakebite treatment has identified compounds that inhibit venom proteases, suggesting that this compound could be explored for similar applications due to its structural attributes .
  • Neuroprotective Effects : Investigations into related amides have suggested neuroprotective properties through the inhibition of amyloid-beta production in Alzheimer’s disease models, indicating potential for this compound in neurodegenerative therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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